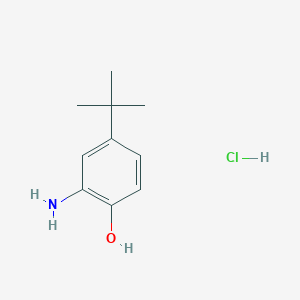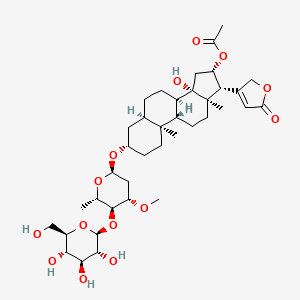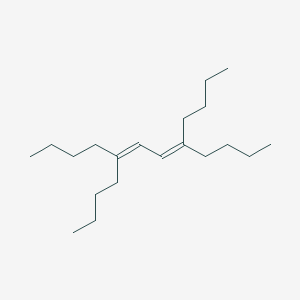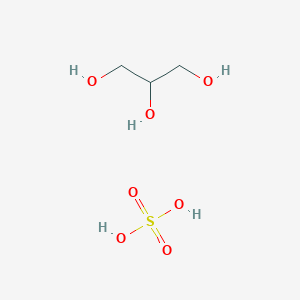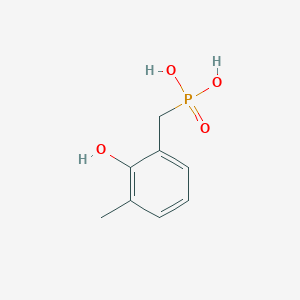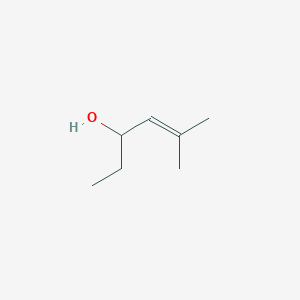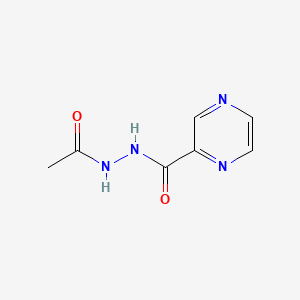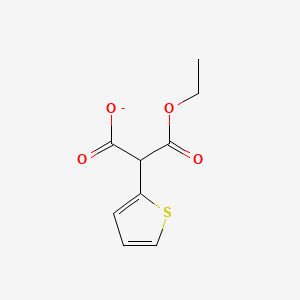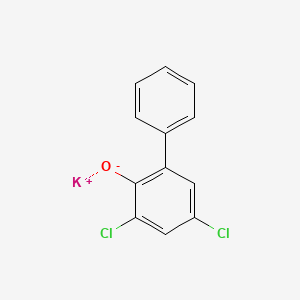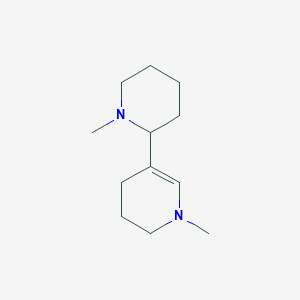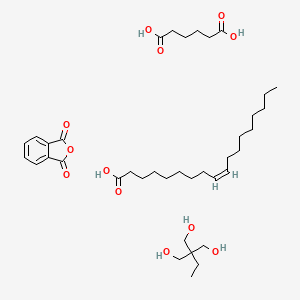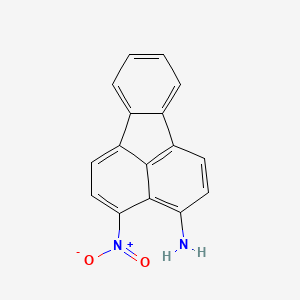
3-Fluoranthenamine, 4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoranthenamine, 4-nitro- is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenamine, 4-nitro- typically involves a multi-step process. One common method is the nitration of fluoranthene, followed by the introduction of an amine group. The nitration process involves the reaction of fluoranthene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. This results in the formation of 4-nitrofluoranthene. The subsequent introduction of the amine group can be achieved through a reduction reaction using reagents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of 3-Fluoranthenamine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoranthenamine, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group to an amine group using reagents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or sulfonic acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Fluoranthenamine, 4-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoranthenamine, 4-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
- 3-Aminofluoranthene
- 4-Aminofluoranthene
- 4-Fluoranthenamine
Comparison: 3-Fluoranthenamine, 4-nitro- is unique due to the presence of both an amine and a nitro group on the fluoranthene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The nitro group enhances the compound’s electrophilic nature, making it more reactive in substitution reactions, while the amine group provides nucleophilic characteristics, allowing it to participate in various chemical transformations.
Propiedades
Número CAS |
52086-65-4 |
|---|---|
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
4-nitrofluoranthen-3-amine |
InChI |
InChI=1S/C16H10N2O2/c17-13-7-5-11-9-3-1-2-4-10(9)12-6-8-14(18(19)20)16(13)15(11)12/h1-8H,17H2 |
Clave InChI |
PLPSAGADBZYGDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


